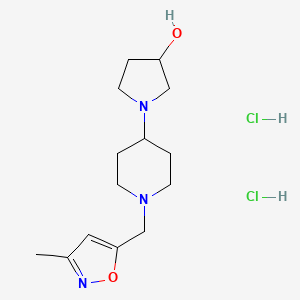
1-(1-((3-Methylisoxazol-5-yl)methyl)piperidin-4-yl)pyrrolidin-3-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-((3-Methylisoxazol-5-yl)methyl)piperidin-4-yl)pyrrolidin-3-ol dihydrochloride is a useful research compound. Its molecular formula is C14H25Cl2N3O2 and its molecular weight is 338.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-((3-Methylisoxazol-5-yl)methyl)piperidin-4-yl)pyrrolidin-3-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C14H25Cl2N3O2 and a molecular weight of approximately 338.27 g/mol. The presence of the piperidine and pyrrolidine moieties suggests potential interactions with various biological targets, particularly in neuropharmacology and antimicrobial studies.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds, highlighting the significance of structural components like the piperidine ring. For instance, pyrrolidine derivatives have demonstrated antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| Compound C | Klebsiella pneumoniae | 0.512 |
Neuropharmacological Activity
The compound's structural similarity to known neuroactive agents suggests it may influence neurotransmitter systems. Research indicates that derivatives with piperidine structures can modulate dopamine and serotonin receptors, potentially leading to anxiolytic or antidepressant effects .
Case Study: Neuropharmacological Effects
A study investigating a related piperidine compound showed significant anxiolytic effects in rodent models, suggesting that modifications in the side chains can enhance receptor affinity and selectivity.
The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes involved in various biochemical pathways. For example, compounds with similar structures have shown inhibition of lipoxygenase pathways, which are critical in inflammatory responses .
科学研究应用
Chemical Properties and Structure
The compound belongs to a class of piperidine derivatives, characterized by the presence of a 3-methylisoxazole moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈Cl₂N₄O
- Molecular Weight : 303.21 g/mol
Central Nervous System Disorders
Research has indicated that compounds with similar structures to 1-(1-((3-Methylisoxazol-5-yl)methyl)piperidin-4-yl)pyrrolidin-3-ol dihydrochloride may have potential as allosteric modulators of G protein-coupled receptors (GPCRs). These receptors are critical in the treatment of various central nervous system disorders, including anxiety, depression, and schizophrenia .
Antimicrobial Activity
Studies have shown that derivatives containing the isoxazole ring exhibit significant antimicrobial properties. For example, related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could also possess similar bioactivity .
Anti-inflammatory Effects
Research into similar piperidine derivatives has revealed potential anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could make this compound a candidate for treating inflammatory diseases .
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems and cellular pathways involved in inflammation and infection responses. For instance, its ability to modulate GPCRs may influence neurotransmitter release and neuronal excitability .
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with target proteins. These studies indicate favorable binding affinities with various receptors involved in CNS functions and inflammatory processes, supporting its therapeutic potential .
Synthesis and Characterization
A detailed study on the synthesis of similar compounds highlighted the importance of structural modifications in enhancing biological activity. Techniques such as NMR spectroscopy and mass spectrometry were utilized for characterization, confirming the successful synthesis of target compounds .
Efficacy Studies
Case studies involving animal models have shown that compounds with structural similarities exhibit promising results in reducing symptoms associated with anxiety and depression when administered at specific dosages . These findings underscore the potential for developing new therapeutic agents based on this compound.
属性
IUPAC Name |
1-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2.2ClH/c1-11-8-14(19-15-11)10-16-5-2-12(3-6-16)17-7-4-13(18)9-17;;/h8,12-13,18H,2-7,9-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDQBPJDGCJMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)N3CCC(C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













